molecular formula C21H19N3O5S2 B153636 Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide CAS No. 139298-32-1

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide

Cat. No. B153636
M. Wt: 457.5 g/mol
InChI Key: TVTXOCCXVRYRLD-OCJVEPCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a chemical compound that is widely used in scientific research. It is commonly referred to as "thioflavin T" and is used as a fluorescent dye to label amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease.

Mechanism Of Action

Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing the dye to fluoresce. This allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.

Biochemical And Physiological Effects

Thioflavin T has no known biochemical or physiological effects on living organisms.

Advantages And Limitations For Lab Experiments

One advantage of using thioflavin T in lab experiments is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be detected using standard fluorescence microscopy techniques. However, thioflavin T has limitations in that it can only label beta-sheet structures, and it may bind to other non-amyloid structures in certain conditions.

Future Directions

For thioflavin T research include developing new fluorescent dyes with improved sensitivity and specificity for amyloid fibrils. Additionally, researchers are working to develop new imaging techniques that can visualize amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of diseases such as Alzheimer's.

Synthesis Methods

Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3,4-dimethoxybenzaldehyde to form the final product.

Scientific Research Applications

Thioflavin T is primarily used in scientific research to label and detect amyloid fibrils. It has been used to study the aggregation of various proteins, including beta-amyloid, alpha-synuclein, and prion proteins. Thioflavin T is also used in the diagnosis of Alzheimer's disease, as amyloid fibrils are a hallmark of the disease.

properties

CAS RN

139298-32-1

Product Name

Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide

Molecular Formula

C21H19N3O5S2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C21H19N3O5S2/c1-27-16-8-5-14(9-17(16)28-2)11-22-24-19(25)12-29-15-6-3-13(4-7-15)10-18-20(26)23-21(30)31-18/h3-11H,12H2,1-2H3,(H,24,25)(H,23,26,30)/b18-10+,22-11+

InChI Key

TVTXOCCXVRYRLD-OCJVEPCKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC

synonyms

N-[(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyli dene-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

Origin of Product

United States

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